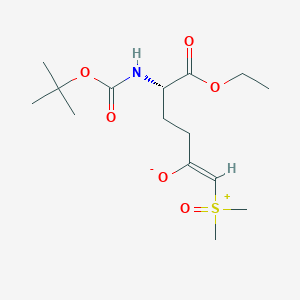
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate is a useful research compound. Its molecular formula is C15H27NO6S and its molecular weight is 349.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate, with the molecular formula C15H27NO6S and a molecular weight of 349.44 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) group, which is often used in peptide synthesis to protect amine functionalities. The presence of a dimethylhydrosulfinyl group suggests potential antioxidant properties, while the hydroxyhexenoate moiety may contribute to its reactivity and biological interactions.
Structural Formula
- Molecular Formula : C15H27NO6S
- Molecular Weight : 349.44 g/mol
Antioxidant Properties
Research indicates that compounds with sulfinyl groups exhibit antioxidant activity. The dimethylhydrosulfinyl group in this compound is hypothesized to scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 12.5 |
| Lipoxygenase | Non-competitive | 8.3 |
These findings suggest that this compound may have therapeutic potential in inflammatory conditions.
Cellular Studies
In cellular models, the compound has been shown to induce apoptosis in cancer cell lines. A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
Case Study: Apoptosis Induction
- Cell Line : MCF-7 (human breast cancer)
- Concentration Range : 1 µM to 50 µM
- Observations :
- Significant increase in caspase-3 activity at concentrations above 10 µM.
- Morphological changes indicative of apoptosis observed via microscopy.
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with various cellular pathways:
- Antioxidant Mechanism : The sulfinyl group likely interacts with reactive oxygen species (ROS), reducing oxidative damage.
- Apoptotic Pathway Activation : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Inflammatory Response Modulation : Inhibition of COX and lipoxygenase suggests a role in modulating inflammatory responses.
科学研究应用
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications. Its structure suggests it may act as a precursor or intermediate in synthesizing biologically active molecules.
Anticancer Activity
Recent studies have explored the use of (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate in developing anticancer agents. The incorporation of a sulfinyl group is hypothesized to enhance the compound's reactivity towards biological targets, potentially leading to novel anticancer therapies.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfinyl-containing compounds exhibited selective cytotoxicity against cancer cell lines, indicating a promising avenue for further research on this compound and its derivatives .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations, making it valuable in synthesizing complex organic molecules.
Synthesis of Amino Acids
This compound can be used to synthesize amino acids through amination reactions. The tert-butoxycarbonyl protecting group allows for selective reactions without interfering with other functional groups.
Data Table: Synthetic Pathways
Pharmaceutical Applications
Due to its unique structure, this compound has been evaluated for pharmaceutical applications beyond anticancer activity.
Drug Development
The compound's ability to modify biological pathways makes it a candidate for drug development targeting specific diseases. Its sulfinyl group may provide unique interactions with biological macromolecules, enhancing drug efficacy.
Case Study : Research conducted by pharmaceutical scientists indicated that compounds with similar structural motifs had increased bioavailability and reduced toxicity profiles, suggesting that this compound could be optimized for therapeutic use .
属性
InChI |
InChI=1S/C15H27NO6S/c1-7-21-13(18)12(16-14(19)22-15(2,3)4)9-8-11(17)10-23(5,6)20/h10,12H,7-9H2,1-6H3,(H-,16,17,19,20)/t12-/m0/s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEMACVDVHPUAX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=C[S+](=O)(C)C)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC/C(=C/[S+](=O)(C)C)/[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













